2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC16212327
Molecular Formula: C13H5BrF5IO
Molecular Weight: 478.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H5BrF5IO |
|---|---|
| Molecular Weight | 478.98 g/mol |
| IUPAC Name | 2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
| Standard InChI Key | CGVBDZAWVTVGIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound 2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene (molecular formula: ) features a biphenyl ether scaffold substituted with bromine, iodine, fluorine, and a trifluoromethyl group. Its molecular weight is 478.98 g/mol, and it is identified by the PubChem CID 137891134. Key identifiers include:
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IUPAC Name: 2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Canonical SMILES:
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InChIKey: CGVBDZAWVTVGIB-UHFFFAOYSA-N
The presence of halogens (Br, I, F) and the electron-withdrawing trifluoromethyl group () imparts unique electronic and steric properties, making it a candidate for catalytic cross-coupling reactions and polymer synthesis .
Structural Analysis
The compound’s structure comprises two aromatic rings connected by an ether linkage. The ortho positions of the first ring are occupied by bromine and iodine, while the second ring contains fluorine atoms at positions 1 and 3 and a group at position 5. This arrangement creates a sterically congested environment, which influences reactivity in substitution reactions.
Synthesis and Preparation
General Synthetic Strategies
The synthesis of halogenated aryl ethers typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For this compound, a plausible route involves:
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Ether Formation: Reacting 2-bromo-6-iodophenol with 1,3-difluoro-5-(trifluoromethyl)benzene under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF .
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Halogen Retention: Ensuring reaction temperatures (<110°C) and stoichiometric control to prevent dehalogenation .
A related protocol from the Ni-catalyzed reductive aminocarbonylation of 2-haloaryl-tethered nitroarenes demonstrates the feasibility of constructing similar frameworks . For instance, 1-iodo-2-(2-nitrophenoxy)benzene was synthesized via KCO-mediated coupling of 2-iodophenol and 1-fluoro-2-nitrobenzene .
Optimization Challenges
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Solvent Selection: DMF enhances solubility but may require post-reaction neutralization to isolate the product .
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Purification: Recrystallization using CHCl-petroleum ether mixtures yields pure product .
Comparative Analysis of Related Compounds
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